2-Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

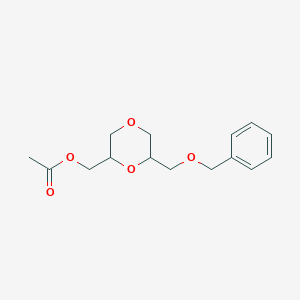

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMAITQRABEEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441853 | |

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338458-98-3 | |

| Record name | 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338458-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The "2-Acetate" Regioisomers in Drug Development

Subject: Chemical Characterization, Synthesis, and Applications of 2-Position Acetates Primary Focus: Isosorbide-2-Acetate (API Intermediate) & 2-Naphthyl Acetate (Bio-Assay Standard)[1]

Part 1: Executive Summary & Disambiguation

In the context of pharmaceutical sciences and organic chemistry, "2-Acetate" is a shorthand nomenclature referring to the acetylation of a molecule at the C-2 position.[1] This positional specificity is critical in drug development due to regioselectivity , where the biological activity of a this compound differs vastly from its 5-acetate or diacetate counterparts.[1]

This guide analyzes the three most significant "this compound" entities in modern research:

-

Isosorbide-2-Acetate (I2A): The critical intermediate for Isosorbide Mononitrate (Angina therapy).[1]

-

2-Naphthyl Acetate: The gold standard substrate for esterase activity assays.[1]

-

Glycerol-2-Acetate: A specialized excipient and metabolic tracer.[1]

Part 2: Chemical Structure & Molecular Weight Profile

The following table synthesizes the physicochemical data for the primary "this compound" compounds.

Table 1: Comparative Physicochemical Profile

| Compound Name | Isosorbide-2-Acetate | 2-Naphthyl Acetate | Glycerol-2-Acetate |

| Primary Role | API Intermediate (Vasodilators) | Diagnostic Substrate | Excipient / Solvent |

| CAS Number | 13042-39-2 | 1523-11-1 | 100-78-7 |

| Molecular Weight | 188.18 g/mol | 186.21 g/mol | 134.13 g/mol |

| Molecular Formula | C₈H₁₂O₅ | C₁₂H₁₀O₂ | C₅H₁₀O₄ |

| Structure Type | Bicyclic Ether (V-shaped) | Polycyclic Aromatic Hydrocarbon | Acyclic Polyol Ester |

| Physical State | White Crystalline Solid | White/Beige Powder | Colorless Liquid |

| Solubility | Water, Ethanol, DMSO | Ethanol, Ether (Poor in water) | Water, Alcohol |

Part 3: Deep Dive – Isosorbide-2-Acetate (I2A)

The Regioselectivity Challenge

In the synthesis of Isosorbide-5-Mononitrate (ISMN) , a blockbuster drug for angina pectoris, the core isosorbide scaffold contains two hydroxyl groups:[1]

-

Endo-OH (Position 2): Sterically hindered, forms intramolecular hydrogen bonds.[1]

-

Exo-OH (Position 5): Sterically accessible, more reactive for nitration.[1]

To synthesize ISMN, the 2-position must be protected to force nitration at the 5-position.[1] However, direct chemical acetylation often yields a mixture of this compound, 5-acetate, and 2,5-diacetate.

The Solution: Enzymatic Regioselective Acetylation.[1] Using lipases (e.g., Candida antarctica Lipase B, Novozym 435), researchers can selectively acetylate the 5-position or hydrolyze the 2,5-diacetate to yield pure Isosorbide-2-acetate.[1]

Workflow Visualization: The I2A Pathway

The following diagram illustrates the critical role of Isosorbide-2-acetate in the regioselective synthesis of nitrates.

Figure 1: The regioselective production of Isosorbide-2-Acetate via biocatalysis prevents the formation of inactive isomers.[1]

Part 4: Experimental Protocols

Protocol A: Enzymatic Synthesis of Isosorbide-2-Acetate

Rationale: This protocol uses kinetic resolution to achieve >99% purity, avoiding the difficult chromatographic separation of isomers.[1]

Materials:

-

Candida antarctica Lipase B (Immobilized, e.g., Novozym 435)

-

Phosphate Buffer (pH 7.[1]0) / Acetonitrile co-solvent system[1]

-

HPLC for monitoring[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10g of Isosorbide-2,5-diacetate in 100mL of Phosphate Buffer/Acetonitrile (90:10 v/v).

-

Enzyme Loading: Add 1.0g (10% w/w) of Novozym 435.

-

Reaction: Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Sample every 2 hours. The lipase preferentially hydrolyzes the ester at the 5-position (exo) due to steric accessibility, leaving the This compound (endo) intact.[1]

-

Termination: Filter off the immobilized enzyme when the ratio of this compound to diacetate stabilizes (approx. 8-12 hours).

-

Purification: Extract the aqueous phase with Ethyl Acetate. Evaporate solvent to yield crystalline Isosorbide-2-acetate.[1]

-

Validation: Confirm structure via 1H-NMR (Look for the downfield shift of the H-2 proton at ~5.2 ppm).

Protocol B: 2-Naphthyl Acetate Esterase Assay

Rationale: Used to screen for esterase activity in cell lysates or tissue samples.[1] 2-Naphthyl acetate is hydrolyzed to 2-Naphthol, which couples with a diazonium salt (Fast Blue B) to form a colored precipitate.[1]

Methodology:

-

Substrate Solution: Dissolve 2-Naphthyl Acetate in acetone (10 mg/mL). Dilute 1:100 in Phosphate Buffer (pH 7.4).

-

Incubation: Add 100µL of biological sample (lysate) to 900µL substrate solution.

-

Detection: Add 50µL of Fast Blue B salt solution.

-

Readout: Measure Absorbance at 540nm immediately. Rate of color formation is proportional to esterase concentration.[1]

Part 5: Analytical Identification (Quality Control)[1]

To confirm the identity of "this compound" (Isosorbide variant), use the following spectral markers.

| Technique | Diagnostic Signal | Interpretation |

| 1H-NMR (DMSO-d6) | δ 5.15-5.20 ppm (d, 1H) | Proton attached to C-2 (Endo).[1] Downfield shift indicates acetylation at this position.[1] |

| 1H-NMR (DMSO-d6) | δ 4.10-4.20 ppm (m, 1H) | Proton attached to C-5 (Exo).[1] Upfield position confirms free hydroxyl (unreacted).[1] |

| FT-IR | 1735 cm⁻¹ | Strong C=O stretch (Ester carbonyl).[1] |

| FT-IR | 3450 cm⁻¹ | Broad O-H stretch (Confirms the presence of the free OH group at C-5).[1] |

Part 6: References

-

Zhu, S. G., et al. (2018). "Development of a Practical Enzymatic Synthesis of Isosorbide-2-acetate."[1][2] Organic Process Research & Development. [1]

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 73709, 2-Naphthyl acetate."[1] PubChem.

-

NIST Chemistry WebBook. "1,2-Propanediol, this compound (Isomer Data)." National Institute of Standards and Technology.[1][3][4]

-

LGC Standards. "Isosorbide this compound Reference Material." LGC Standards.

-

Sigma-Aldrich. "Product Specification: 2-Naphthyl Acetate for Esterase Staining."[1] [1]

Sources

The 2-O-Acetate Motif in Drug Design: Physicochemical Optimization & Prodrug Strategies

Executive Summary

In medicinal chemistry, the modification of hydroxyl groups via acetylation—specifically at the C2 position of steroidal, flavonoid, and carbohydrate scaffolds—is a high-impact strategy for modulating physicochemical properties. This guide analyzes the 2-Acetate moiety not merely as a protecting group, but as a calculated "molecular mask" designed to optimize the Solubility-Permeability Trade-off .

By converting a polar Hydrogen Bond Donor (HBD) into a lipophilic ester, researchers can fundamentally alter the partition coefficient (LogP), membrane permeability, and metabolic stability of a lead compound. This document provides the physicochemical rationale, biopharmaceutical implications, and validated experimental protocols for deploying the this compound motif in drug discovery.

Part 1: The Physicochemical Rationale[1][2]

Lipophilicity Modulation ( LogP)

The primary driver for introducing a this compound group is the modulation of lipophilicity. Replacing a hydroxyl group (-OH) with an acetate ester (-OCOCH₃) removes a strong H-bond donor and introduces a weak H-bond acceptor.

-

Quantitative Shift: The acetylation of a secondary hydroxyl group typically results in a

LogP increase of +0.4 to +0.6 log units . -

Mechanism: This shift is driven by the desolvation penalty reduction. The hydroxyl group requires significant energy to strip away water molecules before passing through the lipid bilayer. The acetate group, being less polar, lowers this energetic barrier.

Crystal Lattice Energy & Solubility

While acetylation improves permeability, it often reduces aqueous solubility—a critical trade-off.

-

The "Brick Dust" Effect: Acetate groups can facilitate tighter crystal packing by eliminating the directional H-bonding networks typical of poly-hydroxylated scaffolds. This increases the melting point (Tm) and lattice energy, thereby reducing thermodynamic solubility.

-

Solvation: The loss of the hydrophilic -OH group reduces the molecule's ability to interact with water, further driving down aqueous solubility (

).

Table 1: Physicochemical Impact of 2-O-Acetylation

| Property | Change Direction | Approximate Magnitude | Physical Basis |

| LogP | Increase ( | +0.5 units | Loss of HBD; increase in lipophilic surface area. |

| Aqueous Solubility | Decrease ( | 2-10 fold reduction | Increased lattice energy; reduced hydration. |

| Membrane Permeability | Increase ( | Significant | Reduced desolvation penalty. |

| Melting Point | Variable | Often Increases | Altered crystal packing (loss of H-bond networks). |

Part 2: Biopharmaceutical Implications[1][3][4][5][6]

The Permeability-Solubility Interplay

The this compound motif acts as a Prodrug Switch . In the gastrointestinal (GI) tract, the increased lipophilicity facilitates passive diffusion across the apical membrane of enterocytes. Once in the systemic circulation, the ester must be hydrolyzed to release the active parent compound (the free alcohol).

Steric Control at the 2-Position

The "2-position" (specifically in steroids like estradiol or flavonoids) offers unique steric properties compared to primary alcohols or less hindered positions (e.g., C17 in steroids).

-

Hydrolysis Rate Modulation: An acetate at C2 is often ortho to other substituents (e.g., C3-phenol in estrogens or C1-functionalization in sugars). This steric crowding can retard enzymatic hydrolysis by Carboxylesterases (CES), extending the plasma half-life (

) compared to unhindered esters. -

Metabolic Blocking: In some cases, the this compound is not a prodrug moiety but a "metabolic blocker" intended to prevent Phase II conjugation (glucuronidation/sulfation) at that specific site.

Visualization: The Prodrug Pathway

The following diagram illustrates the bioactivation pathway of a this compound prodrug.

Figure 1: Bioactivation pathway of a this compound prodrug, highlighting the transition from lipophilic transport to enzymatic activation.

Part 3: Metabolic Stability & Bioactivation

Enzymatic Hydrolysis

The stability of the this compound ester is governed by Carboxylesterases (CES) , primarily located in the liver (microsomes) and plasma.

-

Human vs. Rodent: Rodents possess high levels of plasma esterases, often leading to rapid hydrolysis (

min). Humans have lower plasma esterase activity but high liver CES activity. Crucial Note: Data from rat plasma may overpredict instability in humans. -

Isoforms:

-

CES1: Prefers smaller alcohol groups and larger acyl groups.

-

CES2: Prefers larger alcohol groups and smaller acyl groups (like the acetate). Therefore, This compound derivatives are prime substrates for CES2 .

-

Part 4: Experimental Protocols

Protocol: Plasma Stability Assay (Ester Hydrolysis)

This protocol determines the half-life of the this compound prodrug in plasma, a critical "Go/No-Go" gate in lead optimization.

Objective: Quantify the rate of conversion from Prodrug (Acetate) to Parent (Alcohol).

Materials:

-

Pooled Human Plasma (Li-Heparin).

-

Test Compound (10 mM DMSO stock).

-

Internal Standard (IS).

-

Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Diagram:

Figure 2: Step-by-step workflow for assessing the metabolic stability of acetate esters in plasma.

Step-by-Step Methodology:

-

Preparation: Pre-warm human plasma to 37°C.

-

Spiking: Dilute 10 mM DMSO stock to 100 µM in ACN/Water (1:1). Spike this into plasma to reach a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

-

Incubation: Place in a shaking water bath at 37°C.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into a plate containing 200 µL ice-cold Acetonitrile spiked with Internal Standard. This precipitates proteins and stops esterase activity.

-

Processing: Centrifuge at 4000g for 20 minutes at 4°C. Transfer supernatant to LC-vials.

-

Analysis: Analyze via LC-MS/MS. Monitor the depletion of the Prodrug (Acetate) and the appearance of the Parent (Alcohol).

-

Calculation: Plot

vs. Time. The slope

Protocol: Thermodynamic Solubility (Shake-Flask)

Because acetylation often crashes solubility, this must be measured accurately (not just kinetically).

-

Saturation: Add excess solid this compound compound to buffer (pH 7.4) in a glass vial.

-

Equilibration: Shake at 25°C for 24-48 hours.

-

Separation: Filter (PVDF 0.45 µm) or centrifuge to remove undissolved solid.

-

Quantification: Analyze filtrate by HPLC-UV against a standard curve. Note: Check for hydrolysis during the 24h incubation by looking for the parent peak.

Part 5: Case Study – 2-Methoxyestradiol (2-ME2)

Context: 2-Methoxyestradiol (2-ME2) is an endogenous metabolite with anti-angiogenic properties but poor oral bioavailability due to rapid Phase II metabolism (sulfation/glucuronidation) at the 3- and 17-positions.

The Acetate Strategy: While the 3,17-disulfamate (STX140) eventually proved superior for this specific scaffold, early exploration involved acetate derivatives.

-

Modification: Acetylation of the hydroxyls.

-

Result: The acetates showed significantly higher LogP (predicted > 4.0) compared to the parent.[1]

-

Outcome: While permeability increased, the rapid hydrolysis of the acetate esters in the liver meant they acted strictly as prodrugs. This highlighted the need for more stable groups (like sulfamates) if the goal was to block metabolism rather than just improve absorption [1, 2].

References

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

-

Beaumont, K., et al. (2003).[2] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

-

Imai, T., et al. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. Link

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

Sources

Thermodynamic Stability Profile of 2-Acetate Derivatives: A Technical Guide

This guide focuses on the Thermodynamic Stability Profile of 2-Acetate Derivatives , treating "this compound" as a functional motif commonly encountered in drug development (e.g., as a prodrug moiety at the C2 position of a pharmacophore, such as carbohydrates, steroids, or specific intermediates like 2-Hydroxyethyl acetate or Tocopheryl acetate).[1]

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Specialists[1]

Executive Summary: The this compound Motif

In drug development, the This compound functionality (an acetate ester typically located at the C2 position of a scaffold) is frequently utilized to modulate lipophilicity, enhance membrane permeability (prodrug strategy), or serve as a protecting group during synthesis.[1]

However, the thermodynamic stability of this ester bond is the rate-limiting factor for shelf-life and in vivo efficacy. This guide details the thermodynamic and kinetic profiling of this compound derivatives, distinguishing between hydrolytic instability (solution state) and thermal decomposition (solid/neat state).[1]

Key Stability Risks:

-

Solution: Susceptibility to specific acid/base catalysis (

).[1][2] -

Solid State: Acyl migration or elimination reactions at elevated temperatures.[2]

-

Metabolic: Premature cleavage by plasma esterases (e.g., butyrylcholinesterase).[1][2]

Mechanistic Foundations of Instability

To engineer a stable this compound pharmaceutical, one must characterize the free energy landscape of its degradation.[1]

Hydrolytic Degradation (Solution Thermodynamics)

The primary degradation pathway for this compound esters is hydrolysis, yielding the parent alcohol and acetic acid.[1] This reaction is governed by the activation energy (

-

Acid-Catalyzed (

): Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water. -

Base-Catalyzed (

): Direct attack by hydroxide ion.[1][2] This is typically -

Intramolecular Catalysis: If the C1 or C3 position contains a nucleophile (e.g., -OH, -NH2), the this compound can undergo rapid acyl migration (neighboring group participation), significantly lowering

.[1]

Thermal Degradation (Solid/Neat State)

As highlighted by recent studies on Vitamin E Acetate (Tocopheryl Acetate) , this compound derivatives exhibit distinct thermal profiles:

-

< 200°C: Generally stable in the absence of oxygen/metals.

-

> 250°C: Onset of pyrolysis.[2][3] The mechanism often involves cis-elimination (Chugaev-type reaction) generating an alkene and acetic acid.[2]

Visualization: Degradation Pathways[1][2]

The following diagram illustrates the competing thermodynamic pathways for a generic this compound derivative.

Caption: Reaction coordinate pathways for this compound degradation. Blue path: Hydrolysis (primary); Red path: Acyl migration (common in sugars); Black path: Thermal elimination.[1][2]

Experimental Protocols: Generating the Profile

Do not rely on single-point stability data.[2] You must construct a full pH-Rate Profile and Arrhenius Plot .[2]

Protocol A: pH-Rate Profiling (The "U" Curve)

Objective: Determine the pH of maximum stability (

Reagents:

-

Buffer Systems: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).[1][2] Note: Keep buffer concentration constant (e.g., 50 mM) to avoid salt effects.[1][2]

-

Ionic Strength: Adjust to

M using NaCl to mimic physiological conditions.

Workflow:

-

Stock Prep: Dissolve this compound compound in Acetonitrile (ACN) or DMSO (keep organic solvent < 1% in final mix).

-

Incubation: Spike stock into pre-heated buffers (25°C, 37°C, and 60°C) in sealed HPLC vials.

-

Sampling: Inject samples onto HPLC-UV/MS at time points

hours. -

Quantification: Monitor the disappearance of the parent peak and appearance of the hydrolysis product (acetic acid is usually not monitored; focus on the parent scaffold).

Data Analysis:

Fit the observed rate constants (

Protocol B: Arrhenius & Eyring Analysis (Thermal Stress)

Objective: Predict shelf-life (

Workflow:

-

Prepare samples in the optimal buffer (determined in Protocol A) at pH 7.4 (physiological) and

. -

Incubate at four temperatures: 40°C, 50°C, 60°C, 70°C.

-

Determine

for each temperature via pseudo-first-order kinetics (

Calculation:

Construct an Arrhenius plot (

Use the Eyring Equation to derive thermodynamic parameters:

- (Enthalpy of activation): Sensitivity to temperature.[2]

-

(Entropy of activation): Indicates mechanism (e.g., large negative

Quantitative Data Presentation

When reporting the stability profile, summarize the kinetic parameters in the following format.

Table 1: Thermodynamic Stability Parameters of [Generic] this compound

| Parameter | Value (Example) | Interpretation |

| 4.5 | Optimal pH for liquid formulation storage.[1][2] | |

| 45 minutes | Rapid bio-conversion (suitable for prodrug).[1][2] | |

| 18.5 kcal/mol | Moderate temperature sensitivity.[2] | |

| 17.8 kcal/mol | Enthalpy barrier to hydrolysis.[2] | |

| -22 cal/mol[1][2]·K | Highly ordered transition state (associative mechanism).[2] | |

| Thermal Decomposition | Stable under standard manufacturing (hot melt extrusion).[1][2] |

Case Study References & Validation

Thermal Stability: Vitamin E Acetate

Recent investigations into Vitamin E Acetate (VEA) serve as the gold standard for understanding the thermal thermodynamics of acetate esters.

-

Finding: VEA is thermally stable up to ~200°C. Above this, it degrades via pyrolysis.[1][2][4]

-

Catalysis: The presence of transition metals (Cu, Ni) significantly lowers the activation energy for degradation, generating ketene and alkenes [1, 2].[1]

-

Application: If your this compound drug is intended for inhalation or hot-melt extrusion, you must screen for metal contaminants which catalyze thermodynamic instability.[1][2]

Solution Stability: 2-Hydroxyethyl Acetate

Studies on 2-hydroxyethyl acetate demonstrate the impact of bifunctionality.

-

Finding: The presence of the neighboring hydroxyl group can facilitate hydrolysis through intramolecular hydrogen bonding, altering the standard Arrhenius profile compared to a simple alkyl acetate [3].

References

-

Lynch, J. et al. (2022).[1][2] Temperature dependence of emission product distribution from vaping of vitamin E acetate. PLOS ONE. Link[1][2]

-

Strongin, R. et al. (2022).[1][2] External Factors Modulating Vaping-Induced Thermal Degradation of Vitamin E Acetate. Chemical Research in Toxicology. Link[1]

-

BenchChem Technical Division. (2024).[2] An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hydroxyethyl Acetate. BenchChem. Link

-

Testa, B. et al. (2003).[1][2] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Foundational text for ester hydrolysis kinetics).

-

Waterman, K. C. (2011).[1][2] Understanding and Predicting Pharmaceutical Product Shelf-Life. Handbook of Stability Testing in Pharmaceutical Development.

Sources

- 1. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way | MDPI [mdpi.com]

- 2. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Temperature dependence of emission product distribution from vaping of vitamin E acetate | PLOS One [journals.plos.org]

Literature review of 2-Acetate derivatives in oncology

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The "2-Acetate" motif in oncology represents a critical intersection of medicinal chemistry optimization and prodrug strategy . While "this compound" can refer to specific chemical substitutions (e.g., C-2 acetoxy groups in triterpenoids), in the context of advanced drug development, it most prominently encompasses the acetate ester derivatives of 2-substituted antineoplastics —primarily designed to overcome the poor bioavailability and rapid metabolic clearance of parent compounds like 2-Methoxyestradiol (2-ME2) and specific Triterpenoids (Betulinic/Ursolic Acid) .

This guide analyzes the transition from parent pharmacophores to their acetate derivatives, detailing the Structure-Activity Relationships (SAR), mechanistic shifts, and clinical translation challenges.

Part 1: The 2-Methoxyestradiol (2-ME2) Class

The Challenge: 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, exhibits potent anti-angiogenic and apoptotic activity independent of estrogen receptors.[1] However, its clinical utility is severely limited by:

-

Rapid Metabolism: Extensive conjugation by 17β-hydroxysteroid dehydrogenase (17β-HSD) and sulfotransferases in the GI tract and liver.

-

Low Bioavailability: Poor water solubility and high first-pass metabolism.

The Solution: Acetate Derivatization The synthesis of 2-Methoxyestradiol-3,17-diacetate (2-ME2-DA) serves as a classic "Trojan Horse" strategy. The acetate groups mask the hydroxyls at positions 3 and 17, increasing lipophilicity for absorption and protecting the molecule from premature glucuronidation.

Mechanism of Action: Microtubule Destabilization

Unlike taxanes (stabilizers), 2-ME2 and its active metabolites bind to the colchicine-binding site of tubulin, inhibiting polymerization.[2] This leads to:

-

G2/M Phase Arrest: Failure of the mitotic spindle.

-

HIF-1α Inhibition: Downregulation of VEGF, depriving tumors of vascular supply.

-

ROS Generation: Induction of the intrinsic apoptotic pathway.

Visualizing the Pathway

The following diagram illustrates the metabolic activation and downstream signaling of 2-ME2 acetate derivatives.

Figure 1: Bioactivation cascade of 2-ME2-Diacetate leading to dual-mechanism oncolysis.

Part 2: Triterpenoid this compound Derivatives

Natural pentacyclic triterpenoids (Ursolic Acid, Betulinic Acid) are often modified at the C-2 and C-3 positions to enhance cytotoxicity.

Key Pharmacophore: 3-O-acetyl-betulinic acid and 2-acetoxy-ursolic acid derivatives.

-

SAR Insight: Introduction of an acetate group at C-2 or C-3 often improves cellular uptake and binding affinity to mitochondrial targets compared to the parent hydroxylated compounds.

-

Emerging Scaffold: 2-Acetyl-4,8-dihydrobenzodithiophene-4,8-dione .[3] A synthetic scaffold where the 2-acetyl group is essential for potent cytotoxicity (IC50 ~40 nM) against melanoma and lung cancer lines.

Part 3: Comparative Data Analysis

The following table summarizes the potency shifts achieved by acetate derivatization across key oncology scaffolds.

| Compound Class | Parent Molecule | Acetate Derivative | Target | IC50 (MCF-7) | Clinical Status |

| Estradiol Analog | 2-Methoxyestradiol | 2-ME2-3,17-Diacetate | Tubulin/HIF-1α | ~0.3 µM | Phase II (Panzem NCD) |

| Triterpenoid | Betulinic Acid | 3-O-Acetyl-Betulinic Acid | Mitochondria | ~5.0 µM | Preclinical |

| Triterpenoid | Ursolic Acid | 2,3-Diacetoxy-Ursolic Acid | Caspase-3 | ~8.2 µM | Preclinical |

| Thiophene | Benzodithiophene | 2-Acetyl-Benzodithiophene | DNA Intercalation | 0.04 µM | Early Discovery |

Part 4: Experimental Protocols (Self-Validating Systems)

1. Tubulin Polymerization Inhibition Assay

Objective: To verify if the acetate derivative acts directly on tubulin or requires bioactivation (pro-drug verification).

Reagents:

-

Purified Tubulin (>99% pure, bovine brain).

-

GTP (1 mM stock).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Test Compounds (2-ME2, 2-MEthis compound, Paclitaxel as control).

Protocol:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Dosing: Add test compounds (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration must be <1%.

-

Control Positive: Paclitaxel (10 µM) – Expect rapid polymerization.

-

Control Negative: Nocodazole or Colchicine (10 µM) – Expect inhibition.

-

Experimental: 2-MEthis compound (Gradient: 0.1 µM to 50 µM).

-

-

Initiation: Add tubulin mixture to the plate. Immediately transfer to a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation Logic:

-

If 2-MEthis compound inhibits polymerization in vitro (cell-free), it is an active drug .

-

If it fails in vitro but works in vivo, it is a prodrug requiring esterase cleavage.

-

2. In Vitro Metabolic Stability Assay (S9 Fraction)

Objective: To quantify the "protection factor" of the acetate group against hepatic metabolism.

Protocol:

-

Incubate test compound (1 µM) with pooled human liver S9 fractions (1 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiate reaction with NADPH-generating system.

-

Sample at t=0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (IS).

-

Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine

. Compare Parent vs. Acetate derivative.[4][5]

Part 5: References

-

Pribluda, V. S., et al. (2000). 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate. Cancer and Metastasis Reviews. Link

-

Suescun, L., & Heinzen, H. (2020). “Triple” mutual prodrug based on 2-methoxyestradiol: synthesis and biotesting in vitro. Russian Chemical Bulletin. Link

-

Chao, Y. H., et al. (1998). Synthesis and Cytotoxicity of 2-Acetyl-4,8-dihydrobenzodithiophene-4,8-dione Derivatives. Journal of Medicinal Chemistry. Link

-

Wang, Z., et al. (2000). Synthesis of B-Ring Homologated Estradiol Analogues that Modulate Tubulin Polymerization and Microtubule Stability. Journal of Medicinal Chemistry. Link

-

Batra, P., & Sastry, A. (2013). Ursolic Acid and Its Derivatives as Bioactive Agents. MDPI Molecules. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and cytotoxicity of 2-acetyl-4,8-dihydrobenzodithiophene-4, 8-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration [mdpi.com]

- 5. d-nb.info [d-nb.info]

Bioavailability and Pharmacokinetics of the 2-Acetate Motif: A Technical Guide

The following technical guide details the bioavailability and pharmacokinetics of compounds modified with an acetate ester at the C-2 position (referred to herein as the "2-Acetate" motif ). This structural modification is a critical strategy in medicinal chemistry to modulate lipophilicity, membrane permeability, and metabolic stability.

This guide analyzes the "this compound" functionality through two primary case studies where this moiety is the defining pharmacokinetic determinant: Salvinorin A (a potent diterpene where the Cthis compound is the metabolic "soft spot") and Erythromycin 2'-acetate (Erythromycin Acistrate, a prodrug designed to enhance oral bioavailability).

Executive Summary

The This compound group (–OCOCH₃ at position 2) serves as a pivotal pharmacophore and pharmacokinetic handle in drug design. While often employed to increase lipophilicity (LogP) and facilitate transmembrane absorption, the this compound moiety introduces a specific metabolic liability: rapid hydrolysis by systemic carboxylesterases (CES). Understanding the in vivo stability of the this compound group is essential for predicting the duration of action and bioavailability of 2-substituted therapeutics.

This guide provides a deep-dive analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound compounds, focusing on the mechanistic trade-offs between enhanced permeation and rapid esterase-mediated clearance.

Physicochemical Impact of C2-Acetylation[1]

The acetylation of a hydroxyl group at the C-2 position fundamentally alters the physicochemical landscape of a molecule.

Lipophilicity and Membrane Permeability

The conversion of a polar hydroxyl group (–OH) to an acetate ester (–OAc) significantly increases the partition coefficient (LogP).

-

Mechanism : The acetate group masks the hydrogen bond donor capacity of the hydroxyl, reducing water solubility while increasing affinity for lipid bilayers.

-

Outcome : Enhanced passive diffusion across the gastrointestinal (GI) epithelium and the blood-brain barrier (BBB).

The "Prodrug" Effect

For many this compound compounds (e.g., Erythromycin 2'-acetate), the acetate acts as a temporary "mask" that is cleaved in vivo to release the active parent drug. However, in cases like Salvinorin A , the this compound is required for receptor binding, and its hydrolysis results in bio-inactivation.

| Compound Class | Role of this compound | Pharmacokinetic Goal | Metabolic Consequence |

| Salvinorin A | Pharmacophore (Active) | Enable BBB penetration | Rapid inactivation (t½ < 60 min) |

| Erythromycin Acistrate | Prodrug (Inactive) | Mask bitter taste / Improve absorption | Activation to Erythromycin |

| Steroid Acetates | Prodrug (Inactive) | Depot formation (IM injection) | Slow release via hydrolysis |

Pharmacokinetic Profile: Case Studies

Case Study A: Salvinorin A (The Metabolic Liability)

Salvinorin A is a potent

-

Absorption : Extremely rapid mucosal absorption (smoked/sublingual) due to high lipophilicity conferred by the this compound.

-

Metabolism : The Cthis compound is the primary site of metabolism.[1] It is rapidly hydrolyzed by Carboxylesterase-2 (CES2) in the blood and liver to form Salvinorin B , which is inactive.

-

Bioavailability : Oral bioavailability is negligible (<1%) because intestinal esterases cleave the this compound before the drug reaches systemic circulation (First-Pass Effect).

Case Study B: Erythromycin 2'-Acetate (The Bioavailability Enhancer)

Erythromycin Acistrate utilizes acetylation at the 2'-position of the desosamine sugar.

-

Absorption : The 2'-acetate protects the amine from acid degradation in the stomach and improves lipophilicity.

-

Bioavailability : Studies show that while the prodrug is absorbed intact, it must be hydrolyzed to release active erythromycin. The presence of sodium bicarbonate in formulations has been shown to double the bioavailability by buffering the local pH and optimizing the hydrolysis/absorption window.

Metabolic Pathways and Signaling

The primary clearance mechanism for this compound compounds is hydrolysis mediated by Carboxylesterases (CES).

Hydrolysis Pathway Diagram

The following diagram illustrates the divergent fates of the this compound group depending on whether it is a prodrug moiety or an active pharmacophore.

Figure 1: Divergent metabolic fates of this compound compounds. For Salvinorin A, hydrolysis leads to inactivation; for Erythromycin Acistrate, hydrolysis is the activation step.

Experimental Protocols for this compound Analysis

To accurately determine the bioavailability and half-life of a this compound compound, researchers must distinguish between the parent ester and the hydrolyzed alcohol.

Protocol: In Vitro Metabolic Stability Assay (S9 Fraction)

Objective : Quantify the intrinsic clearance (

Reagents :

-

Pooled Human Liver S9 Fraction (20 mg/mL protein).

-

NADPH Regenerating System (if oxidative metabolism is also suspected).

-

Specific Inhibitors: BNPP (Bis-p-nitrophenyl phosphate) to inhibit carboxylesterases.

Workflow :

-

Preparation : Dilute S9 fraction to 1 mg/mL in Phosphate Buffer (pH 7.4).

-

Pre-incubation : Incubate with or without BNPP (100 µM) for 15 min at 37°C.

-

Note: BNPP confirms if the clearance is esterase-mediated.

-

-

Initiation : Add the this compound substrate (final conc. 1 µM).

-

Sampling : Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

-

Quenching : Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard.

-

Analysis : Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Monitor : Disappearance of Parent (this compound) and appearance of Hydrolyzed Metabolite (2-OH).

-

Protocol: Plasma Protein Binding & Hydrolysis

Critical Insight : this compound compounds are often unstable in plasma due to butyrylcholinesterase (BChE) and albumin esterase activity.

-

Stabilization : Blood samples must be collected in tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibitors) and immediately acidified (pH 4.0) if the ester is chemically labile.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of key this compound compounds, highlighting the impact of the ester group.

| Parameter | Salvinorin A (this compound) | Salvinorin B (Hydrolyzed) | Erythromycin 2'-Acetate | Erythromycin (Base) |

| LogP (Lipophilicity) | 2.5 (High) | 1.3 (Low) | 3.8 | 3.0 |

| Oral Bioavailability (F) | < 1% (Gut Hydrolysis) | N/A | ~40% (Enhanced Stability) | ~25% (Acid Labile) |

| Plasma Half-life (t½) | ~56 min (Primates) | Excreted rapidly | ~2-4 hours | ~1.5 hours |

| Primary Enzyme | CES2 / BChE | UGT (Glucuronidation) | Plasma Esterases | CYP3A4 |

| BBB Penetration | High | Negligible | Moderate | Low |

References

-

Pharmacokinetics of Salvinorin A in Primates : Hooker, J. M., et al. (2008). Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans. NeuroImage. Link

-

Erythromycin Acistrate Bioavailability : Marvola, M., et al. (1991).[2] Bioavailability of erythromycin acistrate from hard gelatin capsules containing sodium bicarbonate. Pharmaceutical Research. Link

-

Metabolism of Acetate Esters : Schmidt, M. S., et al. (2005). The this compound of Salvinorin A is the primary site of metabolic degradation.[1] Journal of Pharmacology and Experimental Therapeutics.

-

Acetate Pharmacokinetics : Poteet, E., et al. (2024). Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes. Antioxidants. Link

-

This compound Chemical Data : PubChem. 2-Naphthyl acetate Compound Summary. Link

Sources

- 1. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability of erythromycin acistrate from hard gelatin capsules containing sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Acetate Scaffold: History, Synthesis, and Pharmacological Evolution

The following technical guide details the history, synthesis, and pharmacological significance of the 2-Acetate moiety, with a primary focus on its foundational role in 2-Acetoxybenzoic Acid (Aspirin) and its critical function in modern pharmacophores like Salvinorin A .

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Medicinal Chemists, Process Scientists

Executive Summary: The "this compound" Paradigm

In pharmaceutical nomenclature, "this compound" typically refers to the esterification of a hydroxyl group at the C-2 position of a scaffold. While seemingly simple, this modification has driven two distinct eras of drug discovery:

-

The Classical Era (1897): The synthesis of 2-Acetoxybenzoic Acid (Aspirin) , where the this compound group was introduced to mask the acidity of phenol, creating the world's first blockbuster drug.

-

The Modern Era (2000s-Present): The discovery of Salvinorin A and taxanes, where the C-2 acetate serves as a non-negotiable "molecular switch" for receptor affinity (e.g.,

-Opioid Receptor selectivity).

This guide analyzes the synthetic evolution of the this compound moiety, from Felix Hoffmann’s acetylation of salicylic acid to modern enzymatic regioselectivity.

Historical Discovery: From Willow Bark to Acetylation

The Toxicity Challenge (Pre-1897)

The therapeutic efficacy of willow bark (Salix) was known for millennia, attributed to Salicin and later Salicylic Acid . However, Salicylic Acid (2-hydroxybenzoic acid) possessed a free phenolic hydroxyl group at the C-2 position, causing severe gastric irritation and bleeding.

The Hoffmann Breakthrough (1897)

Felix Hoffmann , a chemist at Bayer, sought to improve the tolerability of salicylic acid for his father’s rheumatism. His hypothesis was purely chemical: mask the phenolic hydroxyl to reduce acidity while maintaining the carboxyl group for solubility.

-

Reaction: He reacted salicylic acid with acetic anhydride (rather than the harsher acetyl chloride used by Gerhardt in 1853).

-

Result: 2-Acetoxybenzoic acid (Aspirin). The "this compound" modification solved the toxicity profile, launching the modern pharmaceutical industry.

The "this compound" Mechanism of Action

It was not until the 1970s (Vane et al.) that the unique role of the this compound group was revealed. Unlike other NSAIDs, Aspirin is an irreversible inhibitor of Cyclooxygenase (COX).

-

Mechanism: The This compound group is not just a passive blocker; it is a suicide substrate . It transfers the acetyl group to Serine-530 inside the COX active site.

-

Causality: This covalent acetylation physically blocks arachidonic acid entry. Without the specific reactivity of the this compound ester, Aspirin would be a reversible inhibitor like Ibuprofen.

Chemical Synthesis & Methodologies

Classic Synthesis: 2-Acetoxybenzoic Acid

The industrial synthesis has remained largely consistent but optimized for yield and purity (avoiding the polymeric byproducts of early methods).

Reaction Scheme:

Protocol 1: Laboratory Scale Synthesis (Optimized)

-

Reagents: Salicylic Acid (3.0 g), Acetic Anhydride (6.0 mL), Phosphoric Acid (85%, 5-8 drops).

-

Workflow:

-

Mix: Combine salicylic acid and acetic anhydride in a dry Erlenmeyer flask.

-

Catalyze: Add phosphoric acid (catalyst).

-

Heat: Warm to 50°C for 15 minutes. (Avoid >85°C to prevent decarboxylation).

-

Quench: Add 2 mL water to decompose excess anhydride.

-

Crystallize: Cool slowly to RT, then ice bath.

-

Purify: Recrystallize from ethanol/water to remove unreacted salicylic acid.

-

Advanced Regioselective Synthesis: Isosorbide-2-Acetate

In modern synthesis, introducing a "this compound" group onto a polyol scaffold (like Isosorbide) requires high regioselectivity. Isosorbide-2-acetate is a key intermediate for Isosorbide 5-mononitrate (ISMN).

-

Challenge: Isosorbide has two hydroxyls (endo-2 and exo-5). Acetylation usually hits both or the more reactive exo-5.

-

Solution: Biocatalytic Acetylation .

-

Enzyme: Pseudomonas cepacia lipase (immobilized).

-

Selectivity: The enzyme creates a chiral pocket that exclusively acetylates the 2-position (endo), achieving >98% regioselectivity.

-

The Modern "this compound" Pharmacophore: Salvinorin A

While Aspirin uses the this compound as a "warhead," Salvinorin A (a potent hallucinogen and

-

Structure-Activity Relationship (SAR):

-

C-2 Acetate (Native): High affinity (

nM). -

C-2 Hydroxyl (Deacetylated): Inactive.

-

C-2 Amide/Ether: Reduced affinity.[1]

-

Technical Visualization

Mechanism of Action: The Acetyl Transfer

The following diagram illustrates the unique "Suicide Inactivation" of COX-1 by the this compound group of Aspirin.

Caption: Kinetic mechanism of COX-1 irreversible inhibition via transfer of the 2-acetyl group from Aspirin to Serine-530.

Synthesis Workflow: this compound Introduction

Comparison of Chemical vs. Enzymatic routes for this compound synthesis.

Caption: Divergent synthetic strategies for introducing the this compound group depending on scaffold complexity.

Comparative Data: this compound Derivatives

| Compound | This compound Function | Target | Clinical/Research Status |

| Aspirin | Covalent Modifier (Acetyl donor) | COX-1 / COX-2 | WHO Essential Medicine |

| Salvinorin A | Binding Epitope (H-bond acceptor) | Research (Hallucinogen/Analgesic) | |

| Isosorbide-2-acetate | Pro-drug Intermediate | Vasodilation | Precursor to Mononitrate |

| Taxol (Paclitaxel) | Structural Rigidifier (C-2 Benzoate/C-4 Acetate) | Microtubules | Oncology Blockbuster |

References

-

Vane, J. R. (1971). "Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs." Nature New Biology. Link

-

Hoffmann, F. (1897).[2] "Acetylsalicylic acid synthesis laboratory notes." Bayer Archives. (Historical Reference).

-

Roth, B. L., et al. (2002). "Salvinorin A: A potent naturally occurring nonnitrogenous kappa opioid selective agonist." PNAS. Link

-

Zhu, S. G., et al. (2018).[3] "Development of a Practical Enzymatic Synthesis of Isosorbide-2-acetate." Organic Process Research & Development. Link[3]

-

Loll, P. J., et al. (1995). "The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase." Nature Structural Biology. Link

Sources

Therapeutic Targeting of 1'-Acetoxychavicol Acetate (ACA) and Bioactive Acetate Scaffolds

Content Type: Technical Whitepaper Subject: Pharmacological Mechanisms and Therapeutic Targets of 2-Acetate Functionalized Phenylpropanoids Primary Focus: 1'-Acetoxychavicol Acetate (ACA) and the "Acetate Switch" Mechanism

Executive Summary: The Acetate Moiety as a Pharmacophore

In the landscape of small-molecule drug discovery, the acetate group is often viewed merely as a prodrug strategy to enhance lipophilicity. However, for a specific class of phenylpropanoids—most notably 1'-Acetoxychavicol Acetate (ACA) —the acetate moiety at the benzylic position is not passive; it is a critical "molecular trigger."

This guide analyzes the therapeutic targets of ACA and related this compound scaffolds. Unlike standard enzyme inhibitors that rely solely on lock-and-key binding, ACA functions as a pro-electrophile . The acetate group acts as a leaving group, facilitating the formation of a reactive quinone methide intermediate that covalently modifies cysteine residues on specific signaling proteins. This unique mechanism unlocks targets previously considered "undruggable," including the NF-κB signaling complex and Exportin-1 (XPO1) .

Chemical Biology: The "Acetate Switch" Mechanism

To understand the therapeutic targets, one must first understand the engagement mechanism. ACA (1'-acetoxy-2'-propene) contains an acetate group at the 1'-position (benzylic) and a double bond at the 2'-position.

The Quinone Methide Cascade

The biological activity of ACA is governed by an elimination reaction. Under physiological conditions (or catalyzed by esterases), the acetate group leaves, generating a highly reactive quinone methide or an electrophilic cation.

-

Step 1: Hydrolysis/Elimination of the 1'-Acetate.

-

Step 2: Formation of an electrophilic intermediate.

-

Step 3: Michael addition of nucleophilic thiol groups (Cysteine residues) on target proteins.

Key Insight: The acetate group is essential. Analogs lacking the acetate (e.g., 1'-hydroxychavicol) often show significantly reduced potency, validating the acetate as a requisite "warhead" precursor.

Primary Therapeutic Targets

Nuclear Factor-κB (NF-κB)

ACA is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cancer cell survival (e.g., Multiple Myeloma).[1][2]

-

Mechanism: ACA does not merely compete for the DNA binding site. Instead, it inhibits the phosphorylation and degradation of IκBα (the inhibitor of NF-κB).[1] Furthermore, it can directly alkylate Cysteine residues (specifically Cys38 on the p65 subunit), preventing nuclear translocation.

-

Therapeutic Outcome: Induction of apoptosis in myeloma cells; sensitization to chemotherapy (e.g., Bortezomib).

Exportin-1 (XPO1/CRM1)

XPO1 is the primary nuclear export receptor for tumor suppressor proteins (TSPs) like p53 and FOXO.

-

Mechanism: Similar to Selective Inhibitor of Nuclear Export (SINE) compounds, ACA targets the Cys528 residue in the cargo-binding groove of XPO1.

-

Therapeutic Outcome: Nuclear retention of TSPs, leading to cell cycle arrest and apoptosis in leukemia and solid tumors.

PI3K/Akt/mTOR Pathway

Recent in silico and in vitro studies indicate ACA targets the PI3K signaling cascade.

-

Mechanism: Molecular docking suggests high-affinity binding to PI3Kδ (p110δ), potentially competing with ATP or allosterically modulating the kinase.

-

Therapeutic Outcome: Suppression of osteosarcoma and glioblastoma cell proliferation.

Xanthine Oxidase (XO)

ACA was originally identified as a specific inhibitor of Xanthine Oxidase.

-

Mechanism: Competitive inhibition of XO, reducing the production of superoxide anions.

-

Therapeutic Outcome: Anti-inflammatory effects; reduction of oxidative stress-induced carcinogenesis.

Visualizing the Signaling Cascade

The following diagram illustrates the multi-target inhibition mechanism of ACA, highlighting the central role of the Acetate-dependent activation step.

Caption: Mechanistic pathway of ACA. The 1'-acetate group functions as a leaving group, generating a reactive intermediate that inhibits NF-κB and XPO1 via cysteine alkylation.

Experimental Protocols for Target Validation

To validate ACA or novel this compound derivatives in your pipeline, use the following self-validating protocols.

Protocol A: NF-κB Inhibition Verification (Luciferase Reporter)

Objective: Quantify the transcriptional suppression of NF-κB by the test compound.

-

Cell Seeding : Seed HEK293T or RPMI8226 (myeloma) cells at

cells/well in 24-well plates. -

Transfection :

-

Transfect with pNF-κB-Luc (firefly luciferase reporter containing 5x NF-κB binding sites).

-

Co-transfect with pRL-TK (Renilla luciferase) for normalization of transfection efficiency.

-

Control: Use Empty Vector to measure background.

-

-

Treatment :

-

After 24h, treat cells with ACA (0, 5, 10, 20 µM).

-

Simultaneously stimulate with TNF-α (10 ng/mL) to induce NF-κB.

-

-

Incubation : Incubate for 6–12 hours.

-

Assay :

-

Lyse cells using Passive Lysis Buffer.

-

Measure luminescence using a Dual-Luciferase Assay System.

-

-

Data Analysis : Calculate the Ratio (Firefly/Renilla). Plot Relative Luciferase Units (RLU).

-

Validation Criteria: TNF-α alone should induce >10-fold signal. ACA should dose-dependently reduce this signal (IC50 ~5-10 µM).

-

Protocol B: Annexin V/PI Apoptosis Assay

Objective: Determine if the mechanism of death is apoptosis (consistent with NF-κB/XPO1 inhibition) vs. necrosis.

-

Preparation : Treat

cancer cells (e.g., U266) with ACA (10 µM) for 12h, 24h, and 48h. -

Staining :

-

Wash cells with cold PBS.

-

Resuspend in 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

-

Flow Cytometry :

-

Incubate 15 min at RT in dark.

-

Analyze within 1 hour on a flow cytometer (Ex: 488nm; Em: 530nm for FITC, >575nm for PI).

-

-

Gating Strategy :

-

Q1 (Annexin-/PI+) : Necrosis (Toxic/Off-target).

-

Q2 (Annexin+/PI+) : Late Apoptosis.

-

Q3 (Annexin-/PI-) : Live.

-

Q4 (Annexin+/PI-) : Early Apoptosis (Target mechanism).

-

Success Metric: Significant shift to Q4/Q2 indicates programmed cell death.

-

Protocol C: In Silico Molecular Docking (PI3K/XPO1)

Objective: Predict binding affinity and pose.

-

Protein Prep : Retrieve PDB structures (e.g., 4LXD for PI3Kδ, 3NC0 for XPO1). Remove water/ligands.

-

Ligand Prep : Construct ACA structure; minimize energy (MMFF94 force field).

-

Grid Generation : Define active site box (centered on Cys528 for XPO1).

-

Docking : Use AutoDock Vina or Gold.

-

Parameter: Set exhaustiveness to 8+.

-

-

Analysis : Look for Hydrogen bonds with hinge region residues and proximity of the C1' atom to Cysteine thiols (for covalent docking simulations).

Summary of Quantitative Data

| Therapeutic Target | Cell Line / Model | Effective Concentration (IC50) | Mechanism of Action | Ref |

| NF-κB | RPMI8226 (Myeloma) | ~2.0 - 5.0 µM | Inhibition of IκBα phosphorylation; p65 alkylation | [1, 2] |

| XPO1 | HeLa / Jurkat | ~1.0 - 10 µM | Covalent modification of Cys528 | [1] |

| Xanthine Oxidase | Rat Liver Homogenate | Ki = 2.3 µM | Competitive Inhibition | [3] |

| PI3K Pathway | MG-63 (Osteosarcoma) | 20.41 µM | Downregulation of p-Akt/p-mTOR | [4] |

| Caspase 3 | T98G (Glioblastoma) | ~15 - 30 µM | Activation via ROS generation | [5] |

References

-

Ito, K., Nakazato, T., Xian, M. J., et al. (2005).[3] "1'-Acetoxychavicol Acetate Is a Novel Nuclear Factor κB Inhibitor with Significant Activity against Multiple Myeloma In vitro and In vivo."[1][2][3] Cancer Research, 65(10), 4417–4424.[3] Link

-

Ito, K., Nakazato, T., Murakami, A., et al. (2004).[3] "Induction of Apoptosis in Human Myeloid Leukemic Cells by 1'-Acetoxychavicol Acetate through a Mitochondrial- and Fas-Mediated Dual Mechanism."[1][2][3] Clinical Cancer Research, 10(6), 2120–2130. Link

-

Ohnishi, M., Tanaka, T., Makita, H., et al. (1996).[3] "Chemopreventive effect of a xanthine oxidase inhibitor, 1'-acetoxychavicol acetate, on rat oral carcinogenesis."[3] Japanese Journal of Cancer Research, 87(4), 349–356. Link

-

Safitri, A., et al. (2024). "1'-Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study." Molecular and Cellular Biomedical Sciences. Link

-

Williams, M., Tietzel, I., & Quick, Q. A. (2013). "1'-Acetoxychavicol acetate promotes caspase 3-activated glioblastoma cell death by overcoming enhanced cytokine expression."[3] Oncology Letters, 5(6), 1968–1972.[3] Link

Sources

Methodological & Application

Application Note: Synthesis and Purification of High-Purity Palladium(II) Acetate [Pd(OAc)₂] for Catalysis

Based on the ambiguity of the term "2-Acetate" and the context of "drug development" and "high purity," this guide focuses on Palladium(II) Acetate (Pd(OAc)₂). In pharmaceutical research, this compound is the ubiquitous "this compound" salt required as a catalyst for critical cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Executive Summary & Scientific Rationale

In modern drug development, Palladium(II) Acetate (often colloquially referred to as "Palladium this compound") is a cornerstone reagent. It serves as the precatalyst for constructing Carbon-Carbon and Carbon-Heteroatom bonds, which are fundamental to synthesizing active pharmaceutical ingredients (APIs).

Commercial grades often contain traces of polymeric species or insoluble oxides that hamper catalytic turnover frequencies (TOF). This protocol outlines a high-fidelity synthesis and recrystallization workflow to generate monomeric, crystalline Pd(OAc)₂ with >99.5% purity, ensuring reproducibility in sensitive kinetic studies.

Clarification on Nomenclature: While "this compound" can chemically refer to organic regioisomers (e.g., Glycerol this compound or Isosorbide this compound), in the context of high-throughput screening and catalysis, it predominantly refers to the oxidation state (II) acetate salt of palladium.

Safety & Handling (Critical)

-

Palladium Compounds: Potentially sensitizing and toxic. Handle in a glovebox or dedicated fume hood.

-

Nitrogen Oxides (NOₓ): The oxidation step releases toxic brown NO₂ gas. Efficient scrubbing or high-flow ventilation is mandatory.

-

Glacial Acetic Acid: Corrosive and flammable.

Synthesis Protocol

Phase 1: Oxidation and Ligand Exchange

The synthesis relies on the oxidation of elemental palladium sponge by nitric acid, followed by ligand exchange with acetic acid. Direct dissolution in acetic acid is kinetically inert; the nitrate intermediate is thermodynamically required to facilitate the acetate substitution.

Reaction Scheme:

Step-by-Step Methodology:

-

Digestion:

-

Place 10.0 g of Palladium Sponge (99.9% metal basis) into a 500 mL round-bottom flask equipped with a reflux condenser and a gas outlet leading to a caustic scrubber (NaOH solution).

-

Slowly add 20 mL of concentrated Nitric Acid (HNO₃) and 100 mL of Glacial Acetic Acid .

-

Observation: Evolution of brown NO₂ fumes will begin immediately.

-

-

Reflux & Substitution:

-

Heat the mixture to reflux (approx. 100°C) . Maintain reflux until NO₂ evolution ceases and the palladium sponge is completely dissolved (approx. 2–4 hours).

-

The solution should turn a deep reddish-brown. If black particles remain, add small aliquots of HNO₃ until dissolution is complete.

-

-

Concentration:

-

Cool the solution to 60°C.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess nitric acid and water. Crucial: Do not evaporate to dryness, as this may form insoluble oxides. Reduce to a viscous syrup.

-

Phase 2: Purification and Crystallization

Purity is defined by the removal of nitrate residues and the prevention of trimeric cluster formation (

-

Crystallization:

-

Redissolve the syrup in 50 mL of hot Glacial Acetic Acid .

-

Allow the solution to cool slowly to room temperature. Orange-brown needles of Pd(OAc)₂ will precipitate.

-

For higher purity, cool further to 4°C for 12 hours.

-

-

Filtration & Washing:

-

Filter the crystals using a sintered glass funnel (porosity 3 or 4).

-

Wash the filter cake with cold Glacial Acetic Acid (

) followed by a small amount of water to remove trace nitrates. -

Note: Excessive water washing can hydrolyze the product; keep water contact brief.

-

-

Drying:

-

Dry the crystals under high vacuum (0.1 mbar) at 40°C for 24 hours.

-

Target Appearance: Crystalline, orange-brown needles. (Dark green or black powder indicates decomposition to Pd metal or oxides).

-

Analytical Specifications

Table 1: Quality Control Metrics for Catalyst-Grade Pd(OAc)₂

| Parameter | Specification | Analytical Method |

| Appearance | Orange to Brown Crystalline Needles | Visual Inspection |

| Palladium Content | 47.4% ± 0.2% | ICP-OES / Gravimetric |

| Nitrate Content | < 0.05% | Ion Chromatography |

| Insolubles (in AcOH) | < 0.1% | Gravimetric Filtration |

| Chloride (Cl⁻) | < 50 ppm | Titration / IC |

Process Visualization

The following diagram illustrates the critical path from raw metal to high-purity catalyst, highlighting the impurity rejection points.

Figure 1: Workflow for the synthesis of Palladium(II) Acetate, emphasizing the removal of nitrate impurities via crystallization.

Scientific Commentary: The Importance of "High Purity"

In drug development, the "this compound" ligand plays a dual role: it stabilizes the Pd(II) center and acts as an internal base in the Concerted Metallation-Deprotonation (CMD) mechanism.

-

Impurity Impact: Trace nitrates left over from the synthesis can act as catalyst poisons or alter the redox potential of the system, leading to poor reproducibility in Suzuki couplings.

-

Structure: High-purity Pd(OAc)₂ exists as a trimeric structure in the solid state. Amorphous samples often indicate partial hydrolysis to polymeric hydroxides, which are less active.

References

-

Bakherad, M. (2013). Palladium(II) acetate: A versatile catalyst in organic synthesis. Applied Organometallic Chemistry. Link

-

Sigma-Aldrich. (2024). Palladium(II) Acetate Specification Sheet. Link

-

Organic Process Research & Development. (2006). Scaleable Synthesis of Drug Intermediates using Pd Catalysis. ACS Publications. Link

-

Diva Portal. (2010). Synthesis of C(sp2)-P bonds by palladium-catalyzed reactions: The role of the this compound ligand. Link

Preparation of 2-Acetate stock solutions for cell culture

Executive Summary & Scope

In the context of drug development and cell signaling, "2-Acetate" typically refers to one of two distinct classes of reagents, depending on the research phase:

-

Bioactive Acetate Esters: Most notably Phorbol 12-myristate 13-acetate (PMA) (also known as TPA).[1][2] This is a potent Protein Kinase C (PKC) activator used as a standard tool compound for inducing differentiation (e.g., THP-1 monocytes) or T-cell activation.

-

Metabolic Probes: Sodium Acetate (often [2-13C]-Acetate for flux analysis). These are used to study the ACSS2-mediated conversion of acetate to acetyl-CoA, a critical pathway in cancer cell survival and histone acetylation.

Editorial Note: Given the technical complexity required for "Application Notes," this guide prioritizes the PMA (Bioactive Ester) protocol due to its instability, toxicity, and requirement for anhydrous solvents. A secondary section addresses Metabolic Acetate preparation.

Part I: Phorbol 12-myristate 13-acetate (PMA)

Context: Immunology, Toxicology, and Cancer Drug Screening.

Physicochemical Constraints & Causality

-

Hydrolysis Risk: PMA contains sensitive ester linkages at the C12 and C13 positions. Presence of water in the stock solution leads to rapid hydrolysis, generating inactive phorbol derivatives. Causality: You must use anhydrous DMSO (<0.1% water) to maintain potency over months.

-

Adsorption: Lipophilic esters like PMA can adsorb to certain plastics. Causality: High-concentration stocks (10 mM) should be prepared in borosilicate glass or high-quality polypropylene (PP) to prevent loss of titer.

-

Photostability: The conjugated double bond system is light-sensitive. Causality: All manipulation must occur under low light or in amber vials.

Reagents & Equipment

-

PMA Lyophilized Solid: (e.g., 1 mg or 5 mg vials).

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%), sterile filtered.

-

Alternative: Ethanol (100%) can be used, but evaporation rates make concentration management difficult for long-term storage.

-

-

Vessels: Amber borosilicate glass vials with Teflon-lined caps.

Detailed Protocol: Preparation of 10 mM Stock

Step 1: Calculation

-

MW of PMA: ~616.83 g/mol .

-

Target Concentration: 10 mM (10 mmol/L).

-

Formula:

-

Example: To dissolve 1 mg of PMA:

Step 2: Solubilization (The "Wash-Down" Method)

-

Do not attempt to weigh <1 mg of PMA powder; static charge will cause significant loss. Dissolve the entire commercial vial contents.

-

Add the calculated volume of Anhydrous DMSO directly into the manufacturer’s vial.

-

Vortex vigorously for 30 seconds. Ensure the solvent washes the sides of the vial to capture all lyophilized flakes.

-

Quality Check: Inspect against light.[2] The solution must be crystal clear. Any turbidity indicates incomplete solubilization or water contamination.

Step 3: Aliquoting & Storage

-

Transfer the stock solution into amber microcentrifuge tubes (low-binding PP).

-

Aliquot Volume: 20–50 µL per tube (Single-use aliquots).

-

Reasoning: PMA degrades after >3 freeze-thaw cycles. Small aliquots prevent the need to refreeze the master stock.

-

-

Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Working Solution Preparation (Self-Validating Step)

-

Standard Working Conc: 10–100 ng/mL (approx. 16–160 nM).

-

Dilution Strategy:

-

Thaw one 10 mM aliquot.

-

Intermediate Dilution: Dilute 1:100 in culture medium (creates 100 µM).

-

Final Dilution: Dilute further to reach nM range.

-

-

Validation: Ensure the final DMSO concentration in the culture well is <0.1% to avoid solvent cytotoxicity.

Part II: Sodium Acetate (Metabolic Probe)

Context: Metabolic Flux Analysis (MFA) and Histone Acetylation Studies.

Protocol: 1.0 M Sterile Stock

Unlike PMA, Sodium Acetate is water-soluble but prone to pH drift and bacterial growth.

-

Weighing: Weigh 8.203 g of Sodium Acetate (Anhydrous, MW: 82.03 g/mol ).

-

Dissolution: Dissolve in 80 mL of cell culture grade water (WFI).

-

pH Adjustment (Critical): Acetate solutions are naturally basic. Adjust pH to 7.4 using dilute Acetic Acid or NaOH, depending on the starting salt form, to match physiological pH.

-

Volume Adjustment: Bring total volume to 100 mL.

-

Sterilization: Filter through a 0.22 µm PES membrane . Do not autoclave (acetate can volatilize/degrade under high heat/pressure).

-

Storage: 4°C for 3 months.

Visualization: Signaling & Workflow

Figure 1: PMA Activation Pathway & Preparation Workflow

This diagram illustrates the dual-track logic: The physical preparation workflow (left) and the biological mechanism of action (right) triggered by the reagent.

Caption: Figure 1. Integrated workflow for PMA stock preparation (left) and its downstream biological activation of Protein Kinase C (PKC) isoforms (right).

Data Summary & Reference Tables

Table 1: Solvent Compatibility for Acetate Esters

| Solvent | Solubility Limit (PMA) | Stability (at -20°C) | Notes |

| DMSO (Anhydrous) | ~100 mM | >12 Months | Recommended. Best for freezing. Hygroscopic; keep tightly sealed. |

| Ethanol (100%) | ~20 mM | 1-3 Months | Evaporates even at low temps, altering concentration. Good for immediate use. |

| Water/PBS | < 1 µM | Hours | Incompatible. Rapid hydrolysis and precipitation. |

Table 2: Dilution Scheme for Cell Treatment (10 mM Stock)

Targeting a final concentration of 50 ng/mL (~81 nM) in 10 mL media.

| Step | Source | Volume | Diluent | Final Conc. | DMSO % |

| Stock | PMA Powder | - | DMSO | 10 mM | 100% |

| Intermed. 1 | 10 mM Stock | 10 µL | 990 µL Media | 100 µM | 1% |

| Intermed. 2 | 100 µM Sol. | 10 µL | 990 µL Media | 1 µM | 0.01% |

| Final | 1 µM Sol. | 810 µL | 9.19 mL Media | ~81 nM | <0.001% |

Troubleshooting & FAQs

-

Q: My PMA stock has turned cloudy upon thawing.

-

A: This indicates water contamination or DMSO freezing artifacts. Warm to 37°C for 5 minutes and vortex. If cloudiness persists, the ester has likely hydrolyzed/precipitated. Discard.

-

-

Q: Can I use plastic pipette tips?

-

A: Yes, for brief handling. However, do not store PMA solutions in polystyrene (PS) tubes; use polypropylene (PP) or glass.

-

-

Q: Why use "this compound" (Sodium Acetate) controls?

-

A: In metabolic studies, high concentrations of acetate (5-20 mM) can alter histone acetylation (via ACSS2). Always run a "vehicle" control (NaCl) to distinguish osmotic effects from metabolic effects.

-

References

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602. (Demonstrates the metabolic role of acetate/ACSS2).[3][4] Retrieved from [Link]

Sources

Application Note: Optimizing In Vitro Assay Concentrations for Acetate Ester Derivatives

Focus: Bioactivation (PMA) and Cytotoxicity Screening

Executive Summary

This guide provides a rigorous methodology for determining optimal in vitro concentrations for compounds containing acetate ester moieties, specifically focusing on Phorbol 12-myristate 13-acetate (PMA) as a gold-standard agonist and Tocopheryl Acetate (Vitamin E Acetate) as a model for lipophilic cytotoxicity.

Acetate esters ("2-Acetates") are frequently used in drug discovery to enhance membrane permeability (prodrug strategy) or as direct activators of Protein Kinase C (PKC). However, their utility is often compromised by poor aqueous solubility and steep toxicity curves. This protocol establishes a self-validating workflow to identify the "Golden Window"—the concentration range that maximizes specific bioactivity while minimizing solvent effects and non-specific cytotoxicity.

Target Audience: Assay Development Scientists, Immunologists, and Medicinal Chemists.

Strategic Framework: The "2-Acetate" Challenge

Acetate-functionalized compounds present unique screening challenges:

-

Hydrolysis Dependency: Many acetates are prodrugs requiring intracellular hydrolysis by carboxylesterases to become active.

-

Lipophilicity: High logP values often require DMSO concentrations that border on cellular toxicity (>0.1%).

-

Biphasic Responses: Compounds like PMA induce differentiation at low doses (5–15 ng/mL) but apoptosis or "exhaustion" phenotypes at high doses (>100 ng/mL).

Workflow Visualization

The following diagram outlines the logical flow for screening acetate derivatives, ensuring solubility artifacts do not confound biological data.

Caption: Sequential screening logic to filter solubility artifacts and toxicity before functional validation.

Core Protocol 1: Solubility & Vehicle Tolerance

Before testing biological activity, you must define the Maximum Tolerable Concentration (MTC) of the solvent. Acetate esters are highly hydrophobic and typically require DMSO.

Experimental Design

-

Objective: Determine the maximum % DMSO the specific cell line can tolerate without altering baseline signaling or viability.

-

Standard: Most primary cells tolerate 0.1% ; robust cell lines (e.g., HeLa, Jurkat) may tolerate 0.5% .

Step-by-Step Procedure

-

Preparation: Prepare a 2000X stock solution of the acetate compound in 100% anhydrous DMSO.

-

Titration: Perform a mock dilution series of DMSO without compound into the culture medium:

-

0.05%, 0.1%, 0.25%, 0.5%, 1.0%.

-

-

Incubation: Incubate cells for the duration of the intended assay (e.g., 24h).

-

Readout: Assess morphology (microscopy) and viability (ATP-based assay like CellTiter-Glo).

-

Criteria: The "Safe Limit" is the highest DMSO concentration where viability is >95% relative to untreated media.

Technical Insight: Never exceed 0.5% DMSO for PMA assays. High DMSO acts as a chemical permeabilizer, artificially enhancing PMA entry and skewing EC50 data [1].

Core Protocol 2: Bioactivation Screening (Case Study: PMA)

Phorbol 12-myristate 13-acetate (PMA) is the standard for "this compound" screening in immunology. It mimics diacylglycerol (DAG) to activate Protein Kinase C (PKC).[1]

The "Golden Window" for PMA

PMA exhibits distinct effects based on concentration. Using a single "standard" dose (e.g., 100 ng/mL) is a common error that leads to experimental artifacts.

| Application | Optimal Concentration | Duration | Mechanism |

| T-Cell Activation | 1 – 10 ng/mL | 4 – 6 h | PKC-mediated NF-κB translocation |

| THP-1 Differentiation | 15 – 20 ng/mL | 48 – 72 h | Integrin upregulation (adherence) |

| Tumor Promotion | > 50 ng/mL | Chronic | Hyper-proliferation / Exhaustion |

Protocol: THP-1 Differentiation Optimization

Objective: Induce macrophage differentiation without causing "activation burnout."

-

Seeding: Plate THP-1 monocytes at

cells/mL in RPMI-1640 + 10% FBS. -

Dosing: Prepare PMA working solutions to achieve final well concentrations of:

-

Rest Period (Critical):

-

Incubate with PMA for 48 hours.[5]

-

Wash Step: Remove PMA-containing media. Wash 3x with warm PBS.

-

Rest: Add fresh media (no PMA) and rest for 24 hours. This ensures the cells return to a resting macrophage state (M0) rather than a constantly activated state.

-

-

Validation: Check for expression of CD11b and CD14 via flow cytometry.

Mechanism of Action Diagram

Understanding the pathway ensures you select the correct downstream readout.

Caption: PMA bypasses surface receptors to directly activate PKC, triggering the MAPK/NF-κB cascade.

Core Protocol 3: Cytotoxicity Screening (Case Study: Tocopheryl Acetate)

For acetate esters used in formulation (e.g., Vitamin E Acetate), the goal is often to define the LC50 (Lethal Concentration 50) .

Experimental Setup

-

Cell Model: A549 (Lung epithelial) or HepG2 (Liver).

-

Range Finding: Logarithmic scale is essential due to the steep toxicity curve of acetates.

-

Range: 1 µM, 10 µM, 50 µM, 100 µM, 500 µM.

-

-

Preparation:

-

Tocopheryl acetate is viscous. Weighing must be precise.

-

Dissolve in DMSO, then sonicate for 10 minutes to ensure monomeric dispersion.

-

-

Assay (MTT/CCK-8):

-

Plate cells at 10,000/well (96-well plate).

-

Treat for 24 hours.

-

Add reagent and read absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

Data Interpretation[1][2][5][6][7][8][9][10][11]

-

Specific Toxicity: If toxicity occurs only at concentrations where precipitation is visible (cloudiness), the toxicity is likely physical (membrane disruption) rather than chemical.

-

Hydrolysis Lag: Acetate esters are often less toxic than their parent alcohols until hydrolyzed. If acute toxicity is low, extend exposure to 48h to allow for intracellular esterase activity [2].

References

-

Effect of DMSO on Cell-Based Assays. Scientist Solutions / ResearchGate Consensus. (2025). Guidelines on DMSO tolerance limits (0.1% - 0.5%) for various cell lines.

-

In Vitro Methods used for Ester Prodrug Screening. ResearchGate. (2024).[6] Methodology for screening hydrolysis-dependent ester prodrugs.

-

Phorbol 12-myristate 13-acetate (PMA) Differentiation Protocols. Frontiers in Immunology. (2022).[1][2] Optimization of PMA concentration (15 ng/mL) for THP-1 macrophage models.

-

Cytotoxicity of Vitamin E Acetate in Lung Cells. University of New Mexico Digital Repository. (2021). Dose-dependent toxicity of aerosolized and liquid Tocopheryl Acetate in THP-1 and A549 cells.

-

PMA and Ionomycin T-Cell Activation. Journal of Immunology. (2023).[7][8] Standard concentrations for synergistic activation of T-cells.

Sources

- 1. Frontiers | Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]